molecular formula C9H11BrO3S B8618335 4-Bromo-2-methanesulfonyl-1-methoxymethyl-benzene CAS No. 1203655-79-1

4-Bromo-2-methanesulfonyl-1-methoxymethyl-benzene

Cat. No.: B8618335
CAS No.: 1203655-79-1
M. Wt: 279.15 g/mol
InChI Key: IRRVTJCWGBHXFP-UHFFFAOYSA-N
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Description

4-Bromo-2-methanesulfonyl-1-methoxymethyl-benzene is a useful research compound. Its molecular formula is C9H11BrO3S and its molecular weight is 279.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

1203655-79-1

Molecular Formula

C9H11BrO3S

Molecular Weight

279.15 g/mol

IUPAC Name

4-bromo-1-(methoxymethyl)-2-methylsulfonylbenzene

InChI

InChI=1S/C9H11BrO3S/c1-13-6-7-3-4-8(10)5-9(7)14(2,11)12/h3-5H,6H2,1-2H3

InChI Key

IRRVTJCWGBHXFP-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C(C=C1)Br)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of (4-bromo-2-methansulfonyl-phenyl)-methanol (0.73 g, 2.78 mmol), sodium hydride (0.030 g, 8.4 mmol), and THF (10 mL) was added iodomethane (0.21 mL, 3.36 mmol). After 1 h, the reaction was poured into water (40 mL), diluted in CH2Cl2, and washed with brine (40 mL). The organic layer was dried over (Na2SO4), filtered, concentrated and purified by silica gel column chromatography to give 600 mg of 4-bromo-2-methansulfonyl-1-methoxymethyl-benzene.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of (4-bromo-2-methanesulfonyl-phenyl)-methanol (preparation 112) (500 mg, 1.89 mmol) in DMF (10 mL) was added NaH (226 mg, 5.66 mmol, 60% in oil) at room temperature. After stirring at room temperature for 30 minutes, to above mixture was added MeI (230 mg, 10 mmol) at room temperature. The resulting mixture was stirred at room temperature for 3 hrs. TLC (petroleum ether:EtOAc 1:1) showed the reaction was complete. Then the mixture was poured into H2O (10 mL) and extracted with EtOAc (50 mL×3), washed with brine (10 mL×3), dried over sodium sulfate, concentrated in vacuo to give the residue, which was purified by a Biotage silica gel cartridge (petroleum ether/EtOAc 1:1, Rf˜0.5) to give the title compound (200 mg, 40%) as yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
226 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
230 mg
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
40%

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